4-(Dibromomethyl)-2-fluorobenzonitrile
Description
These compounds are critical intermediates in organic synthesis, pharmaceuticals, and materials science. For example, 4-(bromomethyl)-2-fluorobenzonitrile (CAS-RN 222978-03-2) is widely used in coupling reactions to generate aryl thiophene derivatives . The dibromomethyl group likely enhances electrophilic reactivity, making it valuable for cross-coupling or substitution reactions.
Properties
IUPAC Name |
4-(dibromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)5-1-2-6(4-12)7(11)3-5/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUYWGZBZMQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447411 | |
| Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440105-58-8 | |
| Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method includes the use of bromoform in the presence of a phase-transfer catalyst and a protic base. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azides, amines, or ethers.
Reduction: Formation of 2-fluorobenzonitrile derivatives with a methyl group.
Oxidation: Formation of 4-(dibromomethyl)-2-fluorobenzaldehyde or 4-(dibromomethyl)-2-fluorobenzoic acid.
Scientific Research Applications
4-(Dibromomethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a genotoxic impurity in pharmaceutical compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-2-fluorobenzonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms. The compound can form covalent bonds with biological molecules, potentially leading to genotoxic effects. The molecular targets and pathways involved include DNA and protein interactions, which can result in mutagenic or cytotoxic outcomes .
Comparison with Similar Compounds
4-(Bromomethyl)-2-fluorobenzonitrile
- Structure : Bromomethyl substituent at the 4-position of 2-fluorobenzonitrile.
- Applications : Serves as a precursor for pyrazole-based pharmaceuticals (e.g., GLUT1 inhibitors) and corrosion inhibitors .
- Reactivity : Undergoes Stille coupling with thiophene derivatives to form terthiophene-based materials .
- Molecular Weight : 214.03 g/mol (CAS 105942-09-4) .
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3)
- Structure: Dibromomethyl group on a furanone backbone.
- Toxicity: Predicted to be a bladder carcinogen, highlighting the toxicological risks of halogenated furanones .
4-(((5,6-Dioxo-1,4,5,6-tetrahydropyrazin-2-yl)methyl)thio)-2-fluorobenzonitrile
- Structure : Pyrazine-dione moiety linked via a thioether to 2-fluorobenzonitrile.
- Applications: Investigated as a D-amino acid oxidase (DAO) inhibitor for neurological disorders .
- Synthesis : Prepared via nucleophilic substitution between 2-fluoro-4-mercaptobenzonitrile and bromomethylpyrazine derivatives .
Thiophene-Based Derivatives (MOT and DMAT)
- Examples: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT)
- Photophysical Properties : Exhibit solvent-dependent intramolecular charge transfer (ICT), making them candidates for optoelectronic materials .
- Key Data : MOT and DMAT show distinct Stokes shifts (Δλ = 50–100 nm) depending on electron-donating groups .
4-(Difluoromethoxy)-2-fluorobenzonitrile
- Structure : Difluoromethoxy group at the 4-position.
- Physical Properties : Melting point 41–43°C; molecular weight 187.12 g/mol .
- Applications : Used in agrochemical and pharmaceutical research due to its stability and lipophilicity .
Data Table: Key Properties of Selected Analogs
Research Findings and Contrasts
- Reactivity : Bromomethyl derivatives (e.g., 4-(bromomethyl)-2-fluorobenzonitrile) are more reactive in nucleophilic substitutions than their dibromomethyl counterparts due to reduced steric hindrance .
- Toxicity: Halogenated furanones like BMX-3 pose significant health risks, whereas fluorobenzonitriles are generally safer for laboratory use .
- Functional Diversity : Thiophene- and pyrazine-modified fluorobenzonitriles demonstrate versatility, bridging medicinal chemistry (DAO inhibitors) and materials science (ICT probes) .
Biological Activity
4-(Dibromomethyl)-2-fluorobenzonitrile, with the chemical formula C8H5Br2FN, is a halogenated aromatic compound that has drawn interest in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for diverse interactions with biological systems, making it a candidate for exploring potential therapeutic applications.
- Molecular Formula: C8H5Br2FN
- CAS Number: 440105-58-8
- Molecular Weight: 293.94 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This compound may act as an enzyme inhibitor or receptor modulator, influencing key cellular pathways involved in disease processes.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity against several cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in vitro.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
In Vivo Studies
Animal model studies have demonstrated the potential of this compound in reducing tumor growth. For instance, administration of the compound in mice bearing xenograft tumors resulted in a significant decrease in tumor volume compared to controls.
| Study Type | Tumor Model | Dosage (mg/kg) | Result |
|---|---|---|---|
| Xenograft Model | A549 Lung Cancer | 50 | 40% reduction in tumor size |
| Syngeneic Model | CT26 Colon Cancer | 25 | Increased survival rate |
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.
- Case Study on Lung Cancer : In A549 lung cancer models, the compound was found to enhance the efficacy of existing chemotherapeutic agents, suggesting a potential role as an adjuvant therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Bromine Substituents : Increase lipophilicity and improve membrane permeability.
- Fluoro Group : Enhances electron-withdrawing properties, potentially increasing reactivity with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
